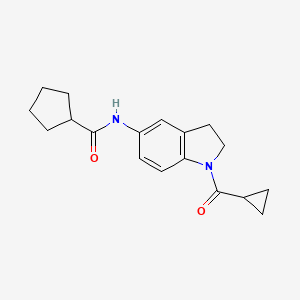

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex indole derivatives, including compounds similar to N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide, often involves catalyzed ring-opening, redox amidation, and cyclization reactions. Notable methodologies include N-heterocyclic carbene (NHC)-catalyzed domino reactions for constructing tricyclic skeletons from formylcyclopropane diesters and 2-chloro-1H-indole-3-carboaldehydes (Du, Li, & Wang, 2009).

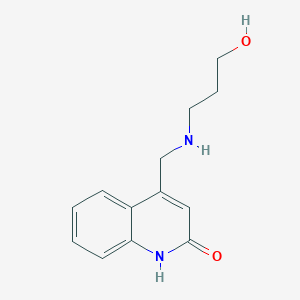

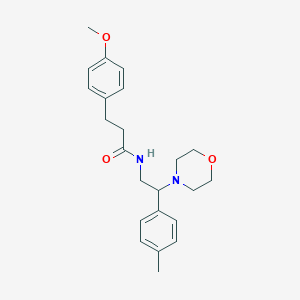

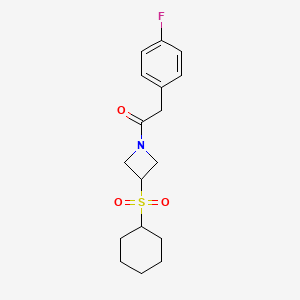

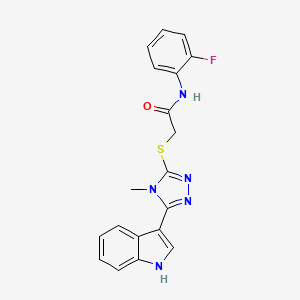

Molecular Structure Analysis

The molecular structure of related compounds features intricate arrangements, including cyclopropane and indoline units. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the configurations, demonstrating the presence of triclinic space groups and intramolecular hydrogen bonding that stabilizes the crystal structures of similar compounds (Zhao, Hua-Kong, Wang, & Ling, 2014).

Chemical Reactions and Properties

The chemical reactivity of cyclopropane and indoline derivatives encompasses a broad spectrum, from cycloaminocarbonylation reactions to form 6H-isoindolo[2,1-a]indol-6-ones to intermolecular aminocarbonylation for benzamides synthesis (Liu, Lai, Zhang, & Zhou, 2017). These reactions highlight the compound's versatility as a precursor for further synthetic elaboration.

Physical Properties Analysis

The synthesis and characterization of similar compounds reveal insights into their physical properties. Techniques such as IR, 1H NMR, and X-ray crystal structure determination are crucial for understanding the physical attributes, including molecular conformation and crystal packing (Zhao, Hua-Kong, Wang, & Ling, 2014).

Chemical Properties Analysis

The chemical properties of cyclopropane and indoline derivatives are profoundly influenced by their molecular structure. The presence of cyclopropane and indoline units contributes to a high reactivity in cycloaddition reactions and the formation of polycyclic structures. This reactivity is evidenced in the construction of complex molecules, showcasing the synthetic versatility of the compound (Zhou, Li, & Wang, 2016).

Scientific Research Applications

Peroxisome Proliferator-Activated Receptors Activation

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase inhibitor, is frequently used in research to study adipocyte differentiation. It has been found to bind and activate peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor pivotal in adipogenesis. This indicates a molecular basis for the adipogenic actions of indomethacin and similar NSAIDs, potentially implicating N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide in related pathways if it shares similar properties with indomethacin (Lehmann et al., 1997).

Anticancer and Antimicrobial Activities

A study on the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety has shown significant anticancer activity against HeLa, HepG2, and MCF-7 cells. Some molecules exhibited more than 70% growth inhibition across these cancer cells, highlighting the potential of such compounds, including N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide, in anticancer research. Additionally, the anti-microbial evaluation of these molecules revealed potent anti-microbial activity, especially for those containing fluoro/chloro groups (Gokhale et al., 2017).

Synthetic Methodologies for Pharmacologically Active Compounds

Research into the synthesis of 6H-isoindolo[2,1-a]indol-6-ones via palladium-catalyzed intramolecular cycloaminocarbonylation has demonstrated the versatility of indole and indoline compounds as substrates for synthetic elaboration, which could be applied to the synthesis of pharmacologically active compounds involving N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide (Liu et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-17(12-3-1-2-4-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-5-6-13/h7-8,11-13H,1-6,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBBJUPSOUNTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)